molecular formula C13H14N2O2S B2562999 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide CAS No. 303796-39-6

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2562999
CAS No.: 303796-39-6
M. Wt: 262.33
InChI Key: KHJCRZUGPRSEEE-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold linked to a 1,3-thiazol-2-yl group and a 4-ethylphenoxy substituent. The compound’s structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-10-3-5-11(6-4-10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJCRZUGPRSEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethylphenoxyacetic acid: 4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.

    Synthesis of 2-(4-ethylphenoxy)acetyl chloride: The 4-ethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Formation of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Finally, the 2-(4-ethylphenoxy)acetyl chloride is reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy and thiazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide.

    Reduction: 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolyl group can participate in hydrogen bonding or π-π interactions, while the phenoxy group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

N-[4-(Substituted Phenyl)-1,3-thiazol-2-yl]acetamides

  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14): Synthesized via cyclization of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide. LCMS and NMR confirmed purity .
  • N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) : Prepared via Suzuki coupling with a 4-chloro-3-methylphenyl boronic acid. The methyl group may improve lipophilicity compared to halogen-only substitutions .
  • 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Crystal structure analysis reveals a 72.4° dihedral angle between the dichlorophenyl and thiazole rings, affecting molecular packing and hydrogen bonding (N–H⋯N interactions). This compound’s synthesis involves coupling 2,4-dichlorophenylacetic acid with 2-aminothiazole .

Key Structural Differences :

Compound Substituent on Phenyl/Phenoxy Molecular Weight (g/mol) Notable Features
Target Compound 4-Ethylphenoxy ~290.3* Ethyl group enhances hydrophobicity
Compound 14 3-Chloro-4-fluorophenyl ~284.7 Halogen-rich, polar interactions
Compound 15 4-Chloro-3-methylphenyl ~266.7 Balanced lipophilicity
2-(2,4-Dichlorophenyl) 2,4-Dichlorophenyl 303.17 Planar distortion, strong H-bonding

*Calculated based on formula C₁₃H₁₄N₂O₂S.

Analogues with Bioactive Moieties

Anticancer Agents

  • 2-[(3-Methyl-2-oxo-triazinoquinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (3.1): Exhibits potent anticancer activity (GI₅₀: 0.25–13.50 μM) against colon, melanoma, and ovarian cancers. The triazinoquinazoline-thio moiety likely enhances DNA intercalation or kinase inhibition .
  • SirReal2 : A SIRT2 inhibitor with a naphthalenylmethyl-thiazole group. Molecular formula C₂₂H₂₀N₄OS₂; inhibits sirtuins via competitive binding at the enzyme’s active site .

Activity Comparison :

Compound Target/Activity Potency (GI₅₀ or IC₅₀) Structural Advantage
Target Compound Underexplored N/A Ethylphenoxy for membrane penetration
3.1 NCI-60 cell lines 0.25–13.50 μM Triazinoquinazoline enhances potency
SirReal2 SIRT2 inhibition Submicromolar Sulfanyl-pyrimidine for selectivity

Enzyme Inhibitors and Modulators

  • CPN-9 (N-(4-(2-Pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide): Activates the Nrf2/ARE pathway, a target for oxidative stress-related diseases. The trimethylphenoxy group may stabilize hydrophobic interactions with Keap1 .
  • Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): A COX/LOX inhibitor with a methoxyphenol group, mimicking natural polyphenols. The hydroxyl group is critical for hydrogen bonding to catalytic residues .

Functional Insights :

  • CPN-9 vs. Target Compound: CPN-9’s pyridyl-thiazole and trimethylphenoxy groups enable dual binding modes, whereas the ethylphenoxy group in the target compound may prioritize simpler hydrophobic interactions .
  • Compound 6a: Demonstrates that electron-donating groups (e.g., methoxy) on the phenyl ring enhance anti-inflammatory activity, a feature absent in the ethylphenoxy analog .

Biological Activity

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement combining an acetamide group with a thiazole moiety and a phenoxy group. This structural diversity contributes to its biological properties, including lipophilicity , which may enhance bioavailability.

The biological activity of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects.
  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. It appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of topoisomerases, which are essential for DNA replication and transcription .

Biological Activities

The compound has demonstrated several significant biological activities:

  • Antimicrobial Properties : Compounds containing thiazole moieties are known for their antimicrobial effects. 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is being explored as a potential antimicrobial agent against various pathogens.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryMay reduce inflammation in chronic conditions

Case Studies

  • Anticancer Efficacy : A study demonstrated that 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Enzyme Interaction : Docking studies indicated that the compound binds effectively to the active sites of human topoisomerases I and II, suggesting its potential as an anticancer agent by disrupting DNA processes essential for tumor growth .

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